2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
Description
The compound 2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole features a 1,3-oxazole core substituted at position 2 with a 4-methoxyphenyl group, at position 5 with a methyl group, and at position 4 with a sulfanylmethyl linker to a 1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline moiety. This hybrid structure combines heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The triazoloquinoxaline component, in particular, is associated with enhanced binding affinity to biological targets due to its planar aromatic system and electron-rich sulfur atom .
Synthetic routes for analogous triazoloquinoxaline derivatives often involve cyclization reactions, such as the treatment of hydrazine derivatives with diethyl oxalate to form the triazole ring, followed by coupling with halogenated intermediates to introduce substituents .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)32-13-19-15(3)31-23(25-19)16-9-11-17(30-4)12-10-16/h5-12,14H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLYSTMKWOUAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole typically involves multi-step reactionsCommon reagents used in these reactions include isopropylamine, triazole, quinoxaline derivatives, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the quinoxaline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
Structural Representation
- IUPAC Name: 2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
- Molecular Formula:
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioactivity |
| Triazole and Quinoxaline | Key pharmacophoric elements |
| Oxazole Ring | Contributes to the overall stability |
Antimicrobial Activity
The 1,2,4-triazole component of the compound has been extensively studied for its antimicrobial properties. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds derived from triazoles have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .
Case Study: Antibacterial Efficacy
A study evaluating a series of triazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 μg/mL against MRSA strains . This suggests that the incorporation of the triazole moiety in the compound could similarly enhance its antibacterial properties.
Anticancer Potential
The quinoxaline derivatives have been recognized for their anticancer potential. Recent research highlights their ability to inhibit critical pathways involved in cancer cell proliferation . The specific structure of this compound may allow it to act on multiple targets within cancer cells.
Case Study: Quinoxaline Derivatives
A review on quinoxaline derivatives indicated that modifications at specific positions on the quinoxaline ring significantly increased cytotoxicity against various cancer cell lines . The combination of quinoxaline with triazole in this compound may provide synergistic effects that enhance its anticancer activity.
Anti-inflammatory Effects
Compounds containing oxazole rings have also been investigated for anti-inflammatory properties. The ability of oxazoles to modulate inflammatory pathways presents a promising avenue for therapeutic development .
Case Study: Inflammatory Pathway Modulation
Research has shown that oxazole derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases . The presence of the oxazole ring in this compound could contribute to similar effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s 1,3-oxazole and triazoloquinoxaline framework distinguishes it from similar derivatives. Key comparisons include:
Triazoloquinazoline Derivatives
- 1-[(4-Fluorophenyl)methylsulfanyl]-4-(2-methoxy-5-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one (): Core: Triazoloquinazoline fused with a quinazolinone. Substituents: A 4-fluorophenylmethylsulfanyl group and a 2-methoxy-5-methylphenyl group.
Thiazole and Pyrazole Hybrids
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ):
Oxadiazole Derivatives
- 5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole ():
- Core : 1,2,4-Oxadiazole with triazole substituents.
- Substituents : Chloro and methoxy groups.
- Comparison : The oxadiazole core offers greater metabolic stability than oxazole but reduced aromaticity.
Substituent Effects
Pharmacological Profiles
- Antimicrobial Activity : Compound 4 () exhibits antimicrobial effects, suggesting that the triazole-thiazole framework and halogen substituents are critical for this activity.
- Anticancer Potential: Triazoloquinoxaline derivatives () are explored for anticancer applications due to their ability to intercalate DNA or inhibit kinases.
- Antioxidant and Anti-inflammatory Effects : Triazole-3-thiol derivatives () highlight the role of sulfur atoms in scavenging free radicals.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Biological Activity
The compound 2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, particularly focusing on its anticonvulsant , antibacterial , and anticancer activities.
Chemical Structure
This compound features a complex structure that integrates various pharmacophores:
- Methoxyphenyl group
- Triazoloquinoxaline moiety
- Oxazole ring
Anticonvulsant Activity
Research indicates that compounds containing the triazolo[4,3-a]quinoxaline structure exhibit significant anticonvulsant properties. A study evaluated several derivatives and found that those with similar scaffolds demonstrated effective activity against induced convulsions in animal models. For instance:
- Compounds with a triazole ring showed promising results in reducing seizure frequency and intensity when tested against metrazol-induced convulsions .
Antibacterial Activity
The biological evaluation of related triazole derivatives has revealed substantial antibacterial effects. The following points summarize findings on antibacterial activity:
- The 1,2,4-triazole nucleus is recognized for its broad-spectrum antibacterial properties, including effectiveness against resistant strains such as MRSA .
- Studies have reported minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM for various triazole derivatives against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound is supported by various studies highlighting the efficacy of quinoxaline derivatives:
- Recent investigations demonstrated that quinoxaline-based compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. For example, some derivatives showed IC50 values as low as 1.9 µg/mL compared to doxorubicin .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, enhancing their therapeutic potential .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds similar to the target structure:
- Synthesis and Evaluation of Triazoloquinoxalines : A study synthesized various triazoloquinoxaline derivatives and tested their anticonvulsant activity using animal models. Compounds exhibited significant protective effects against seizures .
- Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of triazole derivatives against a panel of pathogens. The results indicated superior activity compared to traditional antibiotics .
- Anticancer Properties : Research into quinoxaline derivatives revealed their ability to inhibit cell proliferation in cancer lines, suggesting a promising avenue for drug development in oncology .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
